molecular formula C56H100F3N15O16S B12315269 H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-xiIle-DL-Val-DL-Leu-DL-Ser-Gly-OH.TFA

H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-xiIle-DL-Val-DL-Leu-DL-Ser-Gly-OH.TFA

Cat. No.: B12315269
M. Wt: 1328.5 g/mol
InChI Key: CYWBRQUFZOJORM-UHFFFAOYSA-N
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Description

The compound “H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-xiIle-DL-Val-DL-Leu-DL-Ser-Gly-OHTFA” is a synthetic peptide composed of various amino acids This peptide is characterized by the presence of trifluoroacetic acid (TFA) as a counterion, which is commonly used in peptide synthesis to enhance solubility and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-xiIle-DL-Val-DL-Leu-DL-Ser-Gly-OH.TFA” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a TFA-based cleavage cocktail, which also removes side-chain protecting groups.

Industrial Production Methods

In an industrial setting, the synthesis of this peptide can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is essential for purifying the final product, removing any impurities or incomplete sequences.

Chemical Reactions Analysis

Types of Reactions

The peptide “H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-xiIle-DL-Val-DL-Leu-DL-Ser-Gly-OH.TFA” can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation, stabilizing the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or air oxidation.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products Formed

    Disulfide-bonded peptides: Formed through oxidation of cysteine residues.

    Reduced peptides: Formed through reduction of disulfide bonds.

Scientific Research Applications

The peptide “H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-xiIle-DL-Val-DL-Leu-DL-Ser-Gly-OH.TFA” has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Utilized in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s sequence and structure determine its binding affinity and specificity. For example, the presence of arginine residues may facilitate interactions with negatively charged biomolecules, while cysteine residues can form disulfide bonds, stabilizing the peptide’s conformation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-xiIle-DL-Val-DL-Leu-DL-Ser-Gly-OH.TFA” lies in its specific sequence and the presence of trifluoroacetic acid, which enhances its solubility and stability. The combination of amino acids in this peptide provides distinct structural and functional properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C56H100F3N15O16S

Molecular Weight

1328.5 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C54H99N15O14S.C2HF3O2/c1-15-30(13)42(52(82)67-39(27(7)8)49(79)62-34(20-25(3)4)47(77)63-35(23-70)45(75)60-22-37(72)73)68-46(76)33(18-17-19-58-54(56)57)61-36(71)21-59-48(78)38(26(5)6)65-53(83)43(31(14)16-2)69-51(81)41(29(11)12)66-50(80)40(28(9)10)64-44(74)32(55)24-84;3-2(4,5)1(6)7/h25-35,38-43,70,84H,15-24,55H2,1-14H3,(H,59,78)(H,60,75)(H,61,71)(H,62,79)(H,63,77)(H,64,74)(H,65,83)(H,66,80)(H,67,82)(H,68,76)(H,69,81)(H,72,73)(H4,56,57,58);(H,6,7)

InChI Key

CYWBRQUFZOJORM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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